molecular formula C12H14BrClN2O2 B3208540 N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide CAS No. 1050909-49-3

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide

Cat. No.: B3208540
CAS No.: 1050909-49-3
M. Wt: 333.61 g/mol
InChI Key: MRQGVQKCKUFPOP-UHFFFAOYSA-N
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Description

“N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide” is a chemical compound with the CAS Number: 1050909-49-3 . It has a molecular weight of 333.61 . The IUPAC name for this compound is N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-chloro-N-methylacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrClN2O2/c1-8-5-9(13)3-4-10(8)15-11(17)7-16(2)12(18)6-14/h3-5H,6-7H2,1-2H3,(H,15,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is typically stored at room temperature .

Scientific Research Applications

PET Ligand for NMDA Receptors

Thalia F. van der Doef et al. (2015) investigated [11C]GMOM, a PET ligand that binds to N-methyl-d-aspartate (NMDA) receptors with high specificity and affinity. This study aimed to evaluate the kinetics of [11C]GMOM in the human brain and identify the optimal pharmacokinetic model for quantifying these kinetics. The highest net influx rate of [11C]GMOM was observed in regions with high NMDA receptor density, suggesting its potential for quantifying NMDA receptors.

Treatment of Hyperammonemia

E. Soyucen et al. (2010) described the use of N-carbamoyl-L-glutamate as a first-line treatment for hyperammonemia in a 4-month-old patient with propionic acidemia (PA). This treatment, combined with a protein-restricted diet and L-carnitine supplementation, effectively reduced the patient's ammonia levels without requiring invasive procedures or hospitalization.

Poisoning Case Analysis

D. Tennakoon et al. (2014) reported a case of non-fatal poisoning due to the herbicide 4-chloro-2-methyl phenoxyacetic acid (MCPA), highlighting the forensic analysis techniques used to identify MCPA and its metabolites in biological samples. This study underscores the importance of analytical methods in diagnosing and understanding the toxicological effects of chemical exposures.

Psychoactive Substance Identification

M. Wiergowski et al. (2017) detailed the identification and quantification of novel psychoactive substances, including 25B-NBOMe and 4-CMC, in biological material. This research illustrates the challenges and advancements in detecting new psychoactive compounds in forensic toxicology.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c1-8-5-9(13)3-4-10(8)15-11(17)7-16(2)12(18)6-14/h3-5H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQGVQKCKUFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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